"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" physical properties
"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" physical properties
An In-depth Technical Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a heterocyclic building block of significant interest in contemporary medicinal chemistry and drug discovery. The guide is structured to deliver not just raw data, but also contextual insights into its chemical properties, handling, and application, reflecting field-proven expertise.
Core Molecular Identity and Physicochemical Properties
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a disubstituted pyridine derivative. The core structure features a pyridine ring functionalized with a bromine atom at the 2-position and a tetrahydrofuran-3-yloxy group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing complex moieties in the synthesis of larger, biologically active molecules.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the ether-linked tetrahydrofuran group can influence solubility and receptor binding interactions.[3]
Chemical Structure Diagram
Caption: 2D structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine.
Summary of Physicochemical Data
The following table summarizes the key identification and physical properties for this compound. It is important to note that experimental data such as melting and boiling points are not widely published in peer-reviewed literature and are primarily available from commercial suppliers.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-3-(oxolan-3-yloxy)pyridine | [4] |
| CAS Number | 1049023-88-2 | [5] |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | [6] |
| Appearance | Data not consistently available; typically an off-white solid or oil. | N/A |
| Melting Point | Not available in searched documents. | N/A |
| Boiling Point | Not available in searched documents. | N/A |
| Solubility | Not available in searched documents; expected to be soluble in common organic solvents like DCM, THF, and DMF. | N/A |
Structural Characterization and Spectroscopic Profile
Confirmation of the structure and purity of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine relies on standard analytical techniques. While specific spectra for this exact molecule are not publicly available, a predictive analysis based on its constituent functional groups provides a reliable characterization framework.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The proton at C6, adjacent to the ring nitrogen, would be the most downfield. The protons of the tetrahydrofuran ring would appear more upfield, with the C3 proton adjacent to the ether oxygen being shifted downfield relative to the other THF protons.
-
¹³C NMR Spectroscopy : The carbon NMR would display nine unique signals. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with C2, bonded to the electronegative bromine atom, being significantly affected.[7] The carbons of the tetrahydrofuran moiety would appear in the aliphatic region (typically δ 25-80 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching bands for the pyridine ring (around 1400-1600 cm⁻¹), and a prominent C-O-C stretching band for the ether linkage.[8]
-
Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Role in Medicinal Chemistry and Drug Discovery
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding, improve water solubility, and serve as versatile synthetic platforms.[2][9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors.[9]
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a prime example of a "building block" used in the early stages of drug discovery. Its utility stems from two key features:
-
The 2-Bromo Group : This serves as a key reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of aryl, alkyl, or alkynyl groups. This is a cornerstone of modern synthetic chemistry for building molecular complexity.[10]
-
The Tetrahydrofuran-3-yloxy Moiety : This group enhances the compound's three-dimensional profile and can improve pharmacokinetic properties. The ether linkage and the THF ring can increase polarity and potential for hydrogen bonding, balancing the lipophilicity required for membrane permeability in drug candidates.[1]
This compound is therefore used in the synthesis of novel molecules targeting a range of diseases, including neurological and inflammatory conditions.[1]
Safety, Handling, and Storage
As a laboratory chemical, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine must be handled with appropriate precautions. The available Safety Data Sheets (SDS) provide the basis for risk assessment.[4]
GHS Hazard Classification
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2A) [4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4]
Recommended Handling Procedures
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station.[4]
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[4][11]
-
Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[11] Avoid breathing dust, fumes, or vapors.[4]
Storage
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12]
-
Keep away from sources of ignition.[4]
Exemplar Experimental Protocol: Suzuki Cross-Coupling
To illustrate the practical application of this compound, the following section details a representative protocol for a Suzuki cross-coupling reaction. This reaction is fundamental for creating C-C bonds and is a common subsequent step for a bromo-pyridine intermediate.
Objective : To synthesize 2-(4-methoxyphenyl)-3-((tetrahydrofuran-3-yl)oxy)pyridine.
Causality : The choice of a palladium catalyst, a phosphine ligand, and a base is critical for an efficient catalytic cycle. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps. An aqueous base like K₂CO₃ is effective and easy to remove during workup. The solvent system (e.g., Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Step-by-Step Methodology
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand, like SPhos (0.10 eq).
-
Solvent Addition and Degassing : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Analysis : Characterize the purified product by NMR and MS to confirm its structure and purity.
References
-
AK Scientific, Inc. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Safety Data Sheet.
-
Guidechem. 2-broMo-3-((tetrahydrofuran-3-yl)oxy)pyridine CAS 1049023-88-2.
-
Benchchem. 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.
-
ChemicalBook. 2-broMo-3-((tetrahydrofuran-3-yl)oxy)pyridine | 1049023-88-2.
-
Thermo Fisher Scientific. 2-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet.
-
Thermo Fisher Scientific. 3-Bromopyridine Safety Data Sheet.
-
Sigma-Aldrich. 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet.
-
Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet.
-
Sigma-Aldrich. 2-Bromo-3-methylpyridine.
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PubChem. 2-Bromo-3,5-difluoropyridine.
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PubChem. 2-Bromo-3-pyridinol.
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HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes.
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Appchem. 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.
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ChemicalBook. CAS 123333-53-9 DataBase.
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St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
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Organic Chemistry Portal. Pyridine synthesis.
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ChemicalBook. CAS 31333-13-8 DataBase.
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ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
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ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
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NCBI. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
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NCBI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
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NCBI. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
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Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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SpectraBase. 2-Bromo-3-pyridinol - Optional[1H NMR] - Spectrum.
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